N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(3-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2, a sulfone moiety (5,5-dioxido), and a 2-(4-methoxyphenyl)acetamide side chain at position 2. This compound is structurally analogous to kinase inhibitors or modulators of sulfotransferase activity, though its specific biological targets remain underexplored in publicly available literature.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-16-7-5-13(6-8-16)9-19(25)22-20-17-11-29(26,27)12-18(17)23-24(20)15-4-2-3-14(21)10-15/h2-8,10H,9,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPJIEPIJCFWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrazole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H23ClN4O5S2
- Molecular Weight : 523.0 g/mol
- IUPAC Name : N-[2-(3-chlorophenyl)-5,5-dioxo-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
- InChI Key : KDWIFYSHIYKPLE-UHFFFAOYSA-N
This structure features a thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and a methoxyphenyl acetamide moiety. The presence of these functional groups suggests potential for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors. Key steps include:
- Formation of Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using hydrazine derivatives.
- Substitution Reactions : Introduction of the chlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution.
- Final Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to form the acetamide derivative.
Antioxidant Properties
Research indicates that thienopyrazole compounds exhibit significant antioxidant activity. A study on related thieno[2,3-c]pyrazole compounds demonstrated their ability to protect erythrocytes from oxidative damage caused by toxic substances such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting a protective mechanism against oxidative stress .
Anticancer Activity
Thienopyrazoles have shown promise as anticancer agents. For instance, various derivatives have been tested against different cancer cell lines (e.g., lung cancer A549, breast cancer MCF-7). The results indicated that certain derivatives could inhibit cell proliferation effectively . The mechanism may involve the inhibition of specific kinases or pathways involved in tumor growth.
Anti-inflammatory Effects
Thienopyrazole derivatives have also been reported to possess anti-inflammatory properties. They may inhibit enzymes such as phosphodiesterase (PDE), which play a crucial role in inflammatory responses . This inhibition can lead to reduced inflammation in various models of disease.
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets:
- Enzyme Inhibition : Potential inhibition of kinases involved in cell signaling pathways.
- Receptor Modulation : Interaction with receptors that regulate inflammatory processes.
Further studies are necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
A summary of significant findings related to the biological activity of thienopyrazole compounds is presented in the table below:
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to the 4-fluorophenyl substituent in the analogue. Chlorine’s polarizability may enhance hydrophobic interactions in biological systems, while fluorine’s electronegativity favors electrostatic interactions .
- This could influence solubility and target-binding kinetics .
Crystallographic and Supramolecular Behavior
While crystallographic data for the target compound are unavailable, the analogue’s ethanediamide side chain likely promotes extended hydrogen-bonding networks, as observed in sulfonamide-containing crystals . The sulfone group in both compounds may act as a hydrogen-bond acceptor, stabilizing crystal lattices or protein-ligand interactions.
Hypothetical Pharmacological Implications
- Kinase Inhibition: The thienopyrazole scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The 3-chlorophenyl group’s meta substitution may alter binding pocket compatibility compared to para-substituted analogues .
- Metabolic Stability : The 4-methoxyphenyl group in the target compound could confer improved metabolic stability over alkyl chains (e.g., 3-methoxypropyl in the analogue) due to reduced oxidative susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
